N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Description
N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with a pyrrolidine ring and a propylamine group. Its structure combines aromaticity (from the pyridine ring) with the conformational flexibility of the pyrrolidine moiety, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-3-9-16-15-8-7-13(12-17-15)14-6-5-11-18(14)10-4-2/h7-8,12,14H,3-6,9-11H2,1-2H3,(H,16,17) |
InChI Key |
GVWHBSPJSJUEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C2CCCN2CCC |
Origin of Product |
United States |
Preparation Methods
Lactamization-Reduction Strategy
A widely adopted route involves synthesizing a pyrrolidin-2-one (γ-lactam) intermediate followed by reduction to the pyrrolidine. As demonstrated in the synthesis of related compounds, succinic anhydride reacts with amines to form succinimides, which undergo hydrogenation to yield pyrrolidines. For example:
-
Succinimide formation : Reaction of succinic anhydride with 2-aminopyridine derivatives in toluene under reflux yields a succinimide intermediate.
-
Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂, MeOH) reduces the lactam to pyrrolidine.
This method ensures high regiocontrol but requires careful selection of protecting groups to prevent side reactions at the pyridine amine.
Iodocyclization for Pyrrolidine Synthesis
Hypervalent iodine-mediated cyclization, as explored in pyrrolidine syntheses, offers an alternative route. For instance, treating γ-hydroxy lactams with iodinating agents facilitates intramolecular cyclization, forming the pyrrolidine ring. Key steps include:
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Oxidation of γ-hydroxy lactams using Dess-Martin periodinane (DMP) to generate ketones.
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Iodocyclization with iodine monochloride (ICl) to form iodinated intermediates.
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Reductive deiodination using Zn/HOAc to yield the pyrrolidine.
This approach is advantageous for introducing stereochemistry but necessitates stringent control over reaction conditions to avoid over-iodination.
N-Alkylation of Pyrrolidine and Pyridine Amine
Propylation of Pyrrolidine Nitrogen
Introducing the first N-propyl group typically involves alkylation of the pyrrolidine nitrogen. A mechanochemical method, inspired by the synthesis of PZ-1361, employs solvent-free grinding with potassium carbonate (K₂CO₃) and propyl bromide:
-
Reaction setup : Pyrrolidine intermediate, propyl bromide (1.2 equiv), and K₂CO₃ (1.5 equiv) are ground in a ball mill (25 mg/mL loading, 1.5 cm steel ball) for 5–10 minutes.
-
Workup : The crude mixture is dissolved in ethyl acetate, washed with acidic (pH 3.5) and saturated NaCl solutions, and purified via silica gel chromatography.
This method achieves yields up to 84% with minimal solvent use, outperforming traditional heating methods (60–70% yield).
Alkylation of Pyridine Amine
The second N-propyl group is introduced via nucleophilic substitution or reductive amination. A two-step protocol optimized for aromatic amines involves:
-
Protection-deprotection strategy :
Alternatively, Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos as catalysts enables direct coupling of propylamine with halogenated pyridines, though this method is less efficient (50–60% yield).
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and practicality:
Spectroscopic Characterization and Quality Control
Critical analytical data for intermediate and final compounds include:
-
¹H NMR : The pyrrolidine ring protons resonate at δ 2.2–3.1 ppm as multiplet clusters, while the N-propyl groups show triplet signals at δ 0.9–1.1 ppm (CH₃) and δ 1.4–1.6 ppm (CH₂).
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IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) confirm amine and pyridine functionalities.
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Mass Spectrometry : ESI-HRMS for the final product ([M+H]⁺) aligns with the theoretical m/z of 264.2074.
Purification via flash chromatography (silica gel, PE:EA = 1:2) ensures >95% purity, as validated by HPLC .
Chemical Reactions Analysis
Types of Reactions: N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential applications in drug development targeting central nervous system disorders. Preliminary studies suggest that similar compounds can modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation is essential for developing therapeutic agents aimed at treating conditions such as depression, anxiety, and schizophrenia.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. Studies have shown that N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine could possess antibacterial activity against various strains of bacteria. For instance, compounds with similar structures have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results .
Anticancer Research
This compound may also play a role in anticancer research. Compounds that share structural features with it have shown potential in inhibiting tumor growth in preclinical models. For example, studies have reported that certain pyridine derivatives induce apoptosis in cancer cells and inhibit tumor progression.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to maximize yield and minimize costs. Common methods include:
- Formation of the Pyridine Ring : Utilizing starting materials that undergo cyclization to form the pyridine structure.
- Substitution Reactions : Introducing the propyl-pyrrolidine moiety through nucleophilic substitution reactions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain the final product in high purity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter systems in rodent models, revealing significant modulation of serotonin receptors, which could lead to antidepressant-like effects.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited antibacterial activity against E. coli, with an inhibition zone comparable to standard antibiotics.
Case Study 3: Anticancer Activity
Research involving xenograft models showed that treatment with this compound resulted in reduced tumor size and improved survival rates, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in pharmacological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyrrolidine-pyridine hybrids warrant a comparative analysis. Below is a detailed comparison based on substituent effects, computational studies, and pharmacological relevance.
Structural Analogues and Substituent Effects
A key analog is (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (referred to in ), a TRK inhibitor with a pyrazolo-pyrimidine core instead of pyridine. Key differences include:
- Core Heterocycle : The pyridine ring in N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine may exhibit distinct electronic properties compared to the pyrazolo-pyrimidine system, affecting binding affinity and metabolic stability.
- Substituents : The propylamine group in the target compound contrasts with the carboxamide and hydroxypyrrolidine groups in the TRK inhibitor, likely altering solubility and target selectivity .
Computational and Thermodynamic Comparisons
Density functional theory (DFT) studies, such as those employing Becke’s hybrid exchange-correlation functional () or the Lee-Yang-Parr (LYP) correlation functional (), are critical for comparing electronic properties. For example:
- Electron Density Distribution : The pyridine ring in the target compound may exhibit a different electron density profile compared to pyrazolo-pyrimidine analogs, influencing intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
- Thermochemical Stability : Gradient-corrected functionals () suggest that exact-exchange terms improve accuracy in predicting atomization energies, which could be relevant for assessing the stability of this compound derivatives under synthetic conditions .
Pharmacological Relevance
Key distinctions include:
- Target Selectivity : The absence of fluorophenyl and carboxamide groups in the target compound may reduce its affinity for TRK kinases but enhance selectivity for other targets (e.g., adrenergic or serotonin receptors).
- Metabolic Profile : Propylamine substituents could improve blood-brain barrier penetration compared to bulkier carboxamide groups in the TRK inhibitor .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties*
| Property | This compound | Analog from |
|---|---|---|
| Molecular Weight (g/mol) | ~277.4 | ~487.5 |
| LogP | ~2.1 (predicted) | ~3.8 (reported) |
| Hydrogen Bond Donors | 1 (amine) | 2 (amide, hydroxyl) |
*Predicted values based on structural analogs; experimental data unavailable.
Biological Activity
N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a synthetic compound belonging to the class of pyrrolidine derivatives, which has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3 |
| Molecular Weight | 247.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1352499-55-8 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminopyridine with propyl bromide in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., toluene) under reflux conditions. The resulting intermediate undergoes further reactions to introduce the pyrrolidine ring through cyclization reactions involving suitable precursors .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may act as a ligand in receptor binding studies, modulating neurotransmitter systems such as dopamine and serotonin pathways. The compound's unique structure allows it to bind selectively to specific molecular targets, enhancing its potential as a therapeutic agent.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit significant activity in modulating neurotransmitter systems. Preliminary studies suggest that this compound may have potential applications in treating central nervous system disorders due to its ability to interact with dopamine and serotonin receptors.
Case Studies and Research Findings
- Neurotransmitter Modulation : A study on related compounds demonstrated that derivatives with similar pyrrolidine structures effectively modulated neurotransmitter release, indicating potential for treating anxiety and depression .
- Receptor Binding Studies : Binding affinity studies showed that N-propyl derivatives could act as selective modulators at specific receptor sites, which is crucial for developing targeted therapies for neurological conditions .
- Therapeutic Applications : The compound has been explored for its therapeutic effects in various models, including those simulating neurological disorders, showcasing promising results in alleviating symptoms associated with these conditions .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that provide distinct chemical reactivity and biological activity compared to other pyridine derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(Pyridin-2-yl)amides | Pyridine ring with different substituents | Varying receptor interactions |
| Imidazo[1,2-a]pyridines | Pyridine ring fused with imidazole | Different pharmacological profiles |
| 3-(1-Propylypyrrolidin-2-yl)pyridin-2-amines | Similar pyridine and pyrrolidine structure | Potential for distinct biological activity profiles |
Q & A
Basic Questions
What are the common synthetic routes for N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling. For pyridine derivatives with pyrrolidine substituents, key steps include:
- Amine alkylation : Reacting pyridin-2-amine with propylating agents (e.g., alkyl halides) under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyrrolidine functionalization : Introducing the 1-propylpyrrolidin-2-yl group via reductive amination or ring-opening reactions using propylamine derivatives .
Optimization focuses on catalyst selection (e.g., Pd/Cu for coupling), solvent polarity (DMF or toluene), and temperature control (60–100°C) to enhance yield and purity .
How is the structural integrity of this compound validated?
Structural validation employs:
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry; FT-IR for functional group identification (e.g., NH stretches at ~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolving bond lengths/angles, particularly for the pyrrolidine ring conformation .
What preliminary biological activities are associated with this compound?
Early studies suggest interactions with kinases (e.g., TrkA) due to structural similarity to known inhibitors (e.g., KRC-108) . The pyrrolidine and propyl groups may enhance membrane permeability, as seen in trifluoromethylpyridine analogs . Initial assays often include:
- Enzyme inhibition assays : Measuring IC₅₀ against kinase targets .
- Cell viability studies : Testing cytotoxicity in cancer cell lines .
Advanced Research Questions
How can computational methods resolve contradictions in experimental data for this compound?
Discrepancies in activity data (e.g., variable IC₅₀ values) may arise from conformational flexibility or solvation effects. Strategies include:
- DFT calculations : Comparing optimized geometries (B3LYP/6-311G(d,p)) with crystallographic data to identify dominant conformers .
- Molecular docking : Simulating binding modes to kinases (e.g., TrkA) to explain potency variations across assays .
- MD simulations : Assessing stability of ligand-receptor complexes under physiological conditions .
What methodologies address low yield in the final synthetic step?
Low yields often stem from steric hindrance at the pyridine C5 position. Solutions involve:
- Protecting group strategies : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl) during pyrrolidine functionalization .
- Microwave-assisted synthesis : Accelerating coupling reactions (e.g., Buchwald-Hartwig amination) to reduce side-product formation .
- Chromatographic purification : Employing reverse-phase HPLC with C18 columns to isolate the target compound from byproducts .
How do electronic effects of substituents influence biological activity?
The propyl and pyrrolidine groups modulate electron density and lipophilicity:
- Trifluoromethyl analogs : Enhanced membrane permeability due to increased lipophilicity (logP >2.5) .
- Pyrrolidine ring puckering : Affects binding to hydrophobic kinase pockets (e.g., TrkA’s ATP-binding site) .
- Hammett analysis : Quantifying substituent effects on reaction rates in SAR studies .
How can researchers reconcile conflicting data on toxicity vs. therapeutic efficacy?
Contradictions may arise from off-target effects or assay variability. Methodologies include:
- Selectivity profiling : Screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Metabolite identification : Using LC-MS/MS to detect reactive intermediates causing cytotoxicity .
- In vivo PK/PD studies : Correlating plasma concentrations with efficacy/toxicity in rodent models .
Methodological Guidance
Designing experiments to probe mechanism of action
- Kinetic assays : Use stopped-flow spectroscopy to measure binding rates to TrkA .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- CRISPR knockouts : Validate target specificity by testing activity in TrkA-deficient cell lines .
Addressing stability challenges during storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
